molecular formula C9H6BrClN2O B11848137 7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one CAS No. 1404480-64-3

7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one

Cat. No.: B11848137
CAS No.: 1404480-64-3
M. Wt: 273.51 g/mol
InChI Key: KSOOBPDWXCXAJG-UHFFFAOYSA-N
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Description

7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of bromine, chlorine, and methyl groups in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-3-methylquinazolin-4(3H)-one and brominating agents.

    Bromination: The bromination of 2-chloro-3-methylquinazolin-4(3H)-one is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is typically conducted at room temperature or slightly elevated temperatures.

    Isolation and Purification: The product is isolated by filtration or extraction and purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide) can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinazolinones, while oxidation reactions can produce quinazolinone derivatives with additional functional groups.

Scientific Research Applications

7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, including anticancer, antiviral, and antibacterial agents.

    Biological Studies: It serves as a probe in biological studies to investigate enzyme inhibition and receptor binding.

    Agrochemicals: The compound is utilized in the development of agrochemicals, such as herbicides and fungicides.

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2-chloroquinazolin-4(3H)-one: Lacks the methyl group at the 3-position.

    2-Chloro-3-methylquinazolin-4(3H)-one: Lacks the bromine atom at the 7-position.

    7-Bromo-3-methylquinazolin-4(3H)-one: Lacks the chlorine atom at the 2-position.

Uniqueness

7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one is unique due to the presence of both bromine and chlorine atoms, along with a methyl group. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable intermediate in various synthetic and research applications.

Properties

CAS No.

1404480-64-3

Molecular Formula

C9H6BrClN2O

Molecular Weight

273.51 g/mol

IUPAC Name

7-bromo-2-chloro-3-methylquinazolin-4-one

InChI

InChI=1S/C9H6BrClN2O/c1-13-8(14)6-3-2-5(10)4-7(6)12-9(13)11/h2-4H,1H3

InChI Key

KSOOBPDWXCXAJG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C=C(C=C2)Br)N=C1Cl

Origin of Product

United States

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